

Commercial Suppliers and Technical Guide for (E)-But-2-enal-d3

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Compound of Interest

Compound Name: (E)-But-2-enal-d3

Cat. No.: B15143505

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For researchers, scientists, and professionals in drug development, **(E)-But-2-enal-d3**, a deuterated analog of the reactive α,β -unsaturated aldehyde crotonaldehyde, serves as a valuable tool in metabolic studies and as an internal standard for quantitative analysis. This guide provides an in-depth overview of its commercial availability, key technical data, and a representative experimental protocol for its application.

Commercial Availability and Quantitative Data

(E)-But-2-enal-d3 is available from several specialized chemical suppliers. The following table summarizes the key quantitative data from prominent vendors.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molar Mass (g/mol)	Purity	Isotopic Enrichment	Physical State	Storage
MedChemExpress	HY-Y0787S	102710-33-6	C ₄ H ₃ D ₃ O	73.11	≥98.0%	Not Specified	Liquid	-20°C, protect from light
Cayman Chemical	9002967	102710-33-6	C ₄ H ₃ D ₃ O	73.1	≥98%	Not Specified	A solution in acetone	-20°C
Santa Cruz Biotechnology	sc-217893	102710-33-6	C ₄ H ₃ D ₃ O	73.11	Not Specified	Not Specified	Liquid	4°C

Applications in Research and Drug Development

Deuterated compounds like **(E)-But-2-enal-d3** are instrumental in various stages of drug discovery and development. Their primary applications include:

- **Metabolic Studies:** The substitution of hydrogen with deuterium provides a "heavy" label that allows for the tracing of metabolites in complex biological matrices. This is crucial for understanding the metabolic fate of drugs and other xenobiotics. The kinetic isotope effect, where the C-D bond is stronger and thus cleaved more slowly than a C-H bond, can also provide insights into reaction mechanisms.
- **Quantitative Bioanalysis:** In techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), deuterated analogs are the gold standard for use as internal standards. Since their chemical and physical properties are nearly identical to the non-deuterated analyte, they co-elute and ionize similarly, correcting for variations in sample preparation and instrument response. Their mass difference allows for their distinct detection by the mass spectrometer.

Experimental Protocol: Quantification of (E)-But-2-enal in a Biological Matrix using (E)-But-2-enal-d3 as an Internal Standard

This protocol outlines a typical workflow for the quantification of (E)-But-2-enal in a biological sample, such as plasma or tissue homogenate, using **(E)-But-2-enal-d3** as an internal standard.

1. Materials and Reagents:

- (E)-But-2-enal (analyte standard)
- **(E)-But-2-enal-d3** (internal standard)
- Acetonitrile (ACN), LC-MS grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Biological matrix (e.g., plasma)
- Centrifuge
- LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

2. Preparation of Standard Solutions:

- Prepare stock solutions of both (E)-But-2-enal and **(E)-But-2-enal-d3** in acetonitrile at a concentration of 1 mg/mL.
- From the stock solutions, prepare a series of working standard solutions of (E)-But-2-enal at concentrations ranging from 1 ng/mL to 1000 ng/mL by serial dilution in acetonitrile.
- Prepare a working internal standard solution of **(E)-But-2-enal-d3** at a concentration of 100 ng/mL in acetonitrile.

3. Sample Preparation:

- To 100 μL of the biological matrix, add 10 μL of the internal standard working solution (100 ng/mL).
- Add 300 μL of cold acetonitrile to precipitate proteins.
- Vortex the samples for 1 minute.
- Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial for LC-MS analysis.

4. LC-MS Analysis:

- Liquid Chromatography (LC) Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μm)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 μL
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Multiple Reaction Monitoring (MRM) transitions:
 - (E)-But-2-enal: Precursor ion > Product ion (to be determined by infusion)
 - **(E)-But-2-enal-d3**: Precursor ion > Product ion (to be determined by infusion)

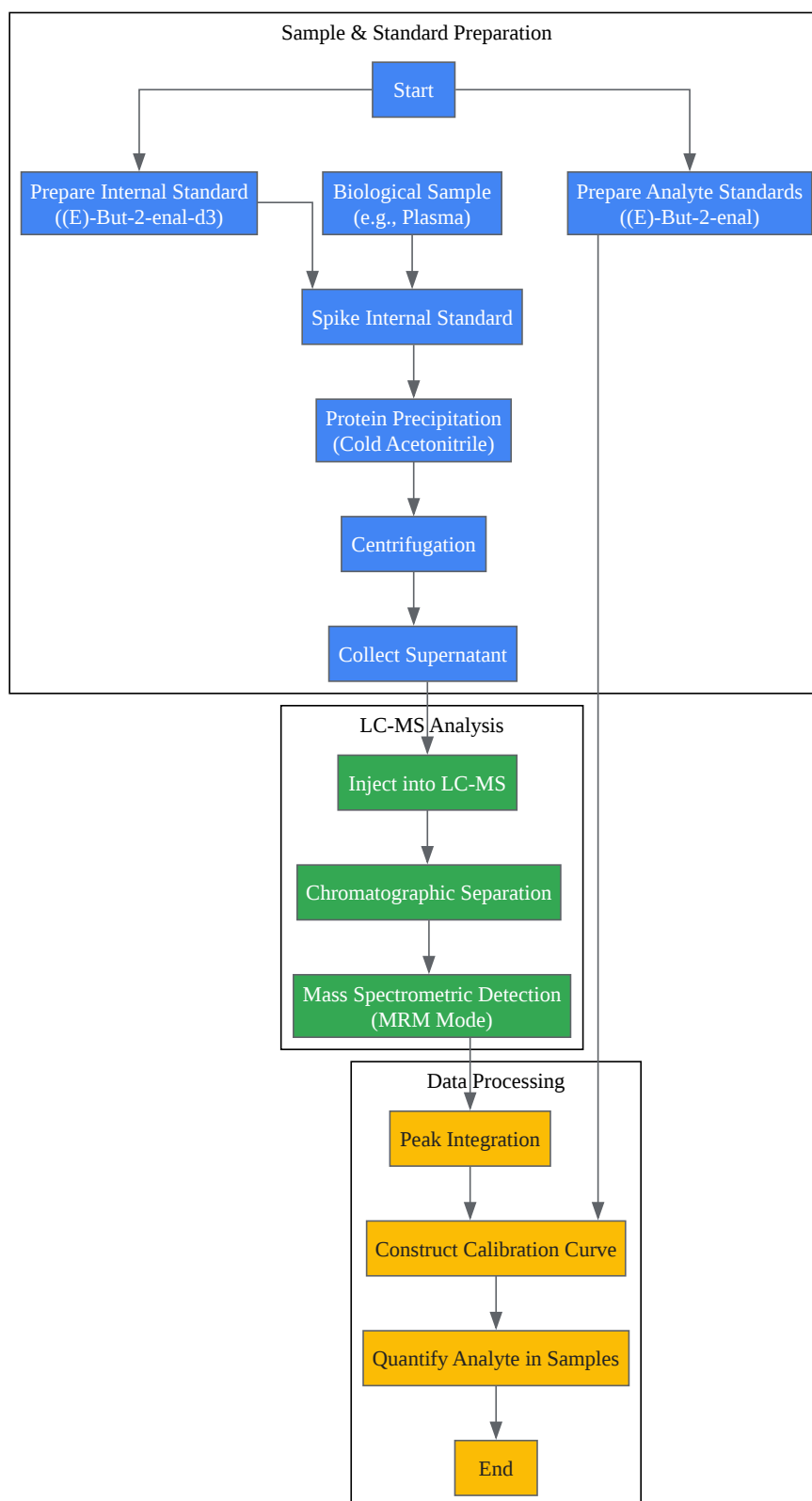
- Optimize cone voltage and collision energy for each transition.

5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
- Determine the concentration of (E)-But-2-enal in the biological samples by interpolating their peak area ratios from the calibration curve.

Visualizing Experimental and Logical Workflows

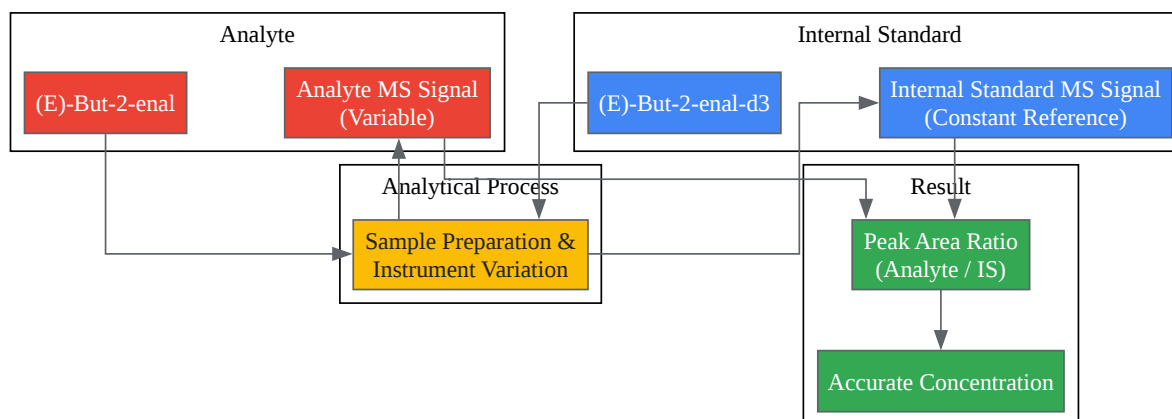
Experimental Workflow for Quantitative Analysis



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Caption: Workflow for quantifying (E)-But-2-enal using its deuterated analog.

Logical Relationship in Internal Standard-Based Quantification



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Caption: The role of an internal standard in correcting for analytical variability.

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